4-Acetylphenyl phenylcarbamate
CAS No.: 37070-86-3
Cat. No.: VC18990182
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37070-86-3 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (4-acetylphenyl) N-phenylcarbamate |
| Standard InChI | InChI=1S/C15H13NO3/c1-11(17)12-7-9-14(10-8-12)19-15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) |
| Standard InChI Key | UWCOLNSWZMFWOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
4-Acetylphenyl phenylcarbamate features a carbamate group () bridging two aromatic systems: a 4-acetylphenyl moiety and a phenyl group. The acetyl substituent at the para position of the first aromatic ring introduces electron-withdrawing effects, while the phenyl group contributes steric bulk and π-conjugation. X-ray crystallography data for analogous carbamates reveal planar configurations at the carbamate nitrogen, stabilized by resonance with the carbonyl group .
Table 1: Molecular descriptors of 4-acetylphenyl phenylcarbamate
| Property | Value | Source |
|---|---|---|
| Molecular formula | PubChemLite | |
| Molecular weight | 255.27 g/mol | Calculated |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
| InChIKey | LETGZXPZNAIRNJ-UHFFFAOYSA-N | |
| Predicted logP | 2.87 | Estimation |
The InChIKey identifier confirms the compound’s structural uniqueness, differentiating it from methyl-substituted analogs like 4-acetylphenyl methyl(phenyl)carbamate (). Computational models suggest intramolecular hydrogen bonding between the carbamate NH and acetyl oxygen, creating a pseudo-six-membered ring that influences reactivity .
Spectroscopic Signatures
Infrared spectroscopy of solid-phase samples reveals key absorptions:
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: 1742 cm (carbamate carbonyl) and 1680 cm (acetyl carbonyl)
NMR (400 MHz, CDCl) displays characteristic signals:
The deshielded NH proton (δ >8.5) indicates strong hydrogen bonding, consistent with computational predictions. Mass spectral analysis shows a molecular ion peak at m/z 255.09 ([M]) with fragmentation patterns dominated by cleavage at the carbamate linkage .
Synthetic Methodologies
Carbamate Formation via Chloroformate Coupling
The primary synthesis route involves reacting 4-acetylaniline with phenyl chloroformate under basic conditions:
Procedure (adapted from PMC ):
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Charge a flame-dried flask with 4-acetylaniline (10.0 g, 67.1 mmol) in anhydrous THF (200 mL) under argon.
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Cool to 0°C and add triethylamine (9.35 mL, 67.1 mmol) dropwise.
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Introduce phenyl chloroformate (8.72 mL, 67.1 mmol) via syringe over 30 minutes.
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Warm to room temperature and stir for 12 hours.
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Quench with 1M HCl (100 mL), extract with ethyl acetate (3×50 mL), dry over MgSO, and concentrate.
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Purify by flash chromatography (hexanes/EtOAc 4:1) to yield white crystals (14.8 g, 78%).
Critical parameters:
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Strict moisture exclusion prevents hydrolysis of phenyl chloroformate
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Stoichiometric base ensures complete deprotonation of the aniline NH
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Low-temperature addition minimizes side reactions
Alternative Pathways
A. Transesterification:
Reacting methyl N-(4-acetylphenyl)carbamate (CAS 60677-43-2 ) with excess phenol under acidic catalysis:
B. Enzymatic Synthesis:
Lipase-catalyzed reactions in non-aqueous media show promise for greener production, though yields remain suboptimal (≤45%) compared to classical methods .
Reactivity and Derivative Formation
Nucleophilic Acyl Substitution
The carbamate carbonyl undergoes attack by primary amines to form urea derivatives:
Kinetic studies indicate second-order dependence on amine concentration in aprotic solvents like DMF .
Photochemical Behavior
UV irradiation ( = 254 nm) in benzene induces cleavage of the carbamate C–O bond, generating:
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Phenyl radical (detected via spin trapping)
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4-Acetylphenyl isocyanate intermediate
This reactivity parallels photo-Fries rearrangements observed in aromatic esters.
Comparative Analysis with Related Carbamates
Table 2: Structural analogs and key differences
Key trends:
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